molecular formula C21H25BrN2O3S B3534556 N-(3-bromophenyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide

N-(3-bromophenyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B3534556
M. Wt: 465.4 g/mol
InChI Key: XAJBPZZMMAPERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide, also known as BPP-4, is a chemical compound that has gained significant attention in the field of scientific research. BPP-4 is a piperidinecarboxamide derivative that has been synthesized using various methods and has shown potential in various biological applications.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide is not fully understood, but it has been suggested to act by inhibiting the expression of certain proteins involved in cancer cell growth and survival, as well as by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibiting cancer cell growth, protecting neurons against oxidative stress-induced damage, and reducing inflammation. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-bromophenyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide in lab experiments is its potential as a multifunctional agent, with potential applications in cancer, neuroprotection, and inflammation. Additionally, this compound can be synthesized using various methods, yielding high purity and good yields. However, one limitation of using this compound in lab experiments is its limited availability, which may make it difficult to obtain for some researchers.

Future Directions

There are several future directions for research involving N-(3-bromophenyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide, including:
1. Further investigating the mechanism of action of this compound to fully understand its potential applications in cancer, neuroprotection, and inflammation.
2. Investigating the potential of this compound as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
3. Developing more efficient and cost-effective methods for synthesizing this compound to increase its availability for researchers.
4. Investigating the potential of this compound as a drug delivery system for targeted therapies.
5. Investigating the potential of this compound as a diagnostic tool for cancer and other diseases.
In conclusion, this compound is a chemical compound that has shown potential in various biological applications, including as a potential anticancer agent, a neuroprotective agent, and a potential treatment for inflammation. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.

Scientific Research Applications

N-(3-bromophenyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide has shown potential in various biological applications, including as a potential anticancer agent, a neuroprotective agent, and a potential treatment for inflammation. In a study conducted by Huang et al., this compound was found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. In another study, this compound was found to protect neurons against oxidative stress-induced damage, indicating its potential as a neuroprotective agent. Additionally, this compound has been shown to have anti-inflammatory effects in a study conducted by Zhou et al., suggesting its potential as a treatment for inflammation.

Properties

IUPAC Name

N-(3-bromophenyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2O3S/c1-14-11-15(2)20(16(3)12-14)28(26,27)24-9-7-17(8-10-24)21(25)23-19-6-4-5-18(22)13-19/h4-6,11-13,17H,7-10H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJBPZZMMAPERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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